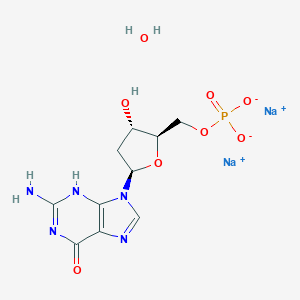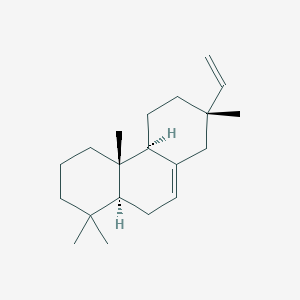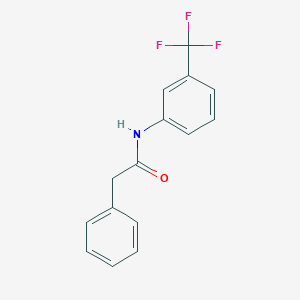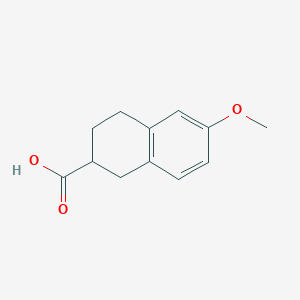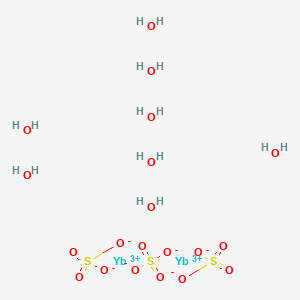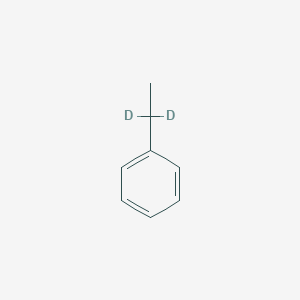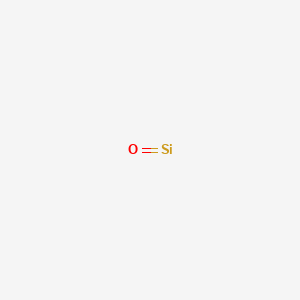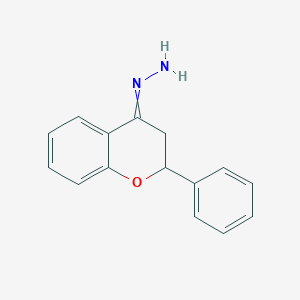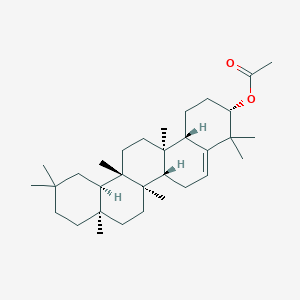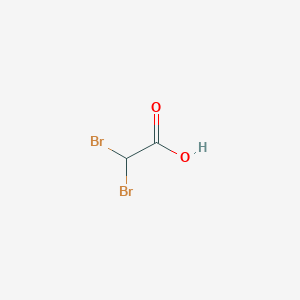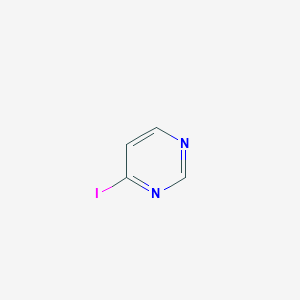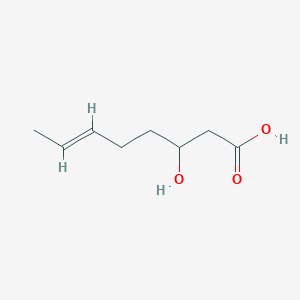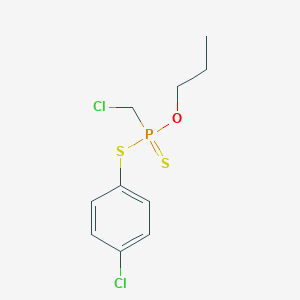![molecular formula C15H17NO2S B154898 2-[4-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)phenyl]propanoic acid CAS No. 138568-68-0](/img/structure/B154898.png)
2-[4-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)phenyl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)phenyl]propanoic acid is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the Hantzsch thiazole synthesis, which includes the cyclization of α-haloketones with thioamides under acidic or basic conditions . The reaction conditions often require temperatures ranging from 50°C to 150°C and may involve solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions
2-[4-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the propanoic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or phenyl rings .
科学研究应用
2-[4-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)phenyl]propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research focuses on its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It is used in the development of new materials, including polymers and dyes
作用机制
The mechanism of action of 2-[4-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)phenyl]propanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s ability to bind to DNA and proteins also contributes to its antimicrobial and anticancer properties .
相似化合物的比较
Similar Compounds
- 2-[4-(4-Methylthiazol-2-yl)phenyl]propanoic acid
- 2-[4-(4-Ethylthiazol-2-yl)phenyl]propanoic acid
- 2-[4-(4-Methyl-5-ethylthiazol-2-yl)phenyl]propanoic acid
Uniqueness
2-[4-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)phenyl]propanoic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. The presence of both ethyl and methyl groups on the thiazole ring enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets, making it a valuable compound for drug development .
属性
CAS 编号 |
138568-68-0 |
|---|---|
分子式 |
C15H17NO2S |
分子量 |
275.4 g/mol |
IUPAC 名称 |
2-[4-(4-ethyl-5-methyl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C15H17NO2S/c1-4-13-10(3)19-14(16-13)12-7-5-11(6-8-12)9(2)15(17)18/h5-9H,4H2,1-3H3,(H,17,18) |
InChI 键 |
YZXPDWVRVXCNTA-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=N1)C2=CC=C(C=C2)C(C)C(=O)O)C |
规范 SMILES |
CCC1=C(SC(=N1)C2=CC=C(C=C2)C(C)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


